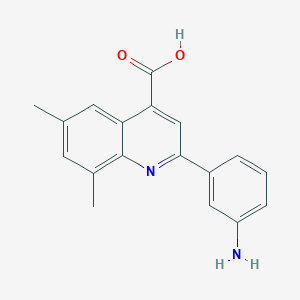
2-(3-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid (2-APQC) is a synthetic compound used in a variety of scientific research applications. It is an aromatic heterocyclic compound with a wide range of biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties, as well as potential applications in cancer therapy. This compound has been extensively studied in recent years, and
Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
- Quinoline derivatives, related to nalidixic acid, have been synthesized and evaluated for their antibacterial activities, with a focus on compounds containing a pyrrole or 2,5-dimethylpyrrole group at the 6 position (Corelli et al., 1983).
Protection of Carboxylic Acids
- The synthesis and use of a novel reagent for the protection of carboxylic acids have been described, providing a new approach in the field of organic synthesis (Arai et al., 1998).
Peptidomimetic Chemistry
- Enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized, demonstrating compatibility with solid-phase peptide synthesis and potential applications in peptidomimetic chemistry (Sladojevich et al., 2007).
Antimicrobial Activity
- Novel quinoline derivatives have been synthesized and evaluated for antimicrobial activity, highlighting their potential as antimicrobial agents (Elkholy & Morsy, 2006).
Synthesis of Key Intermediates
- Research has been conducted on the synthesis of various quinoline carboxylic acid derivatives, important as intermediates in pharmaceutical research (Rudenko et al., 2012).
Novel Synthesis Methods
- Innovative methods for synthesizing quinoline carboxylic acids have been developed, providing new pathways in organic synthesis (Raveglia et al., 1997).
Antitubercular Activity
- Synthesis and evaluation of quinoline derivatives for antitubercular activity against Mycobacterium tuberculosis have been explored (Marvadi et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been used in the development of protein degrader building blocks . These compounds interact with proteins in the cell, marking them for degradation and thus influencing cellular processes.
Mode of Action
It’s known that such compounds can interact with their targets through a process called suzuki–miyaura (sm) cross-coupling . This process involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions . The compound may interact with its targets, leading to changes in their structure or function.
Biochemical Pathways
The sm cross-coupling process, which this compound may utilize, is a key reaction in many biochemical pathways . It involves the transfer of groups between molecules, which can lead to significant changes in the downstream effects of these pathways.
Pharmacokinetics
Similar compounds have been noted for their stability and environmental benignity . These properties could potentially impact the bioavailability of the compound, influencing how effectively it can exert its effects in the body.
Result of Action
As a potential protein degrader, it could lead to the degradation of specific proteins within the cell . This could result in changes to cellular processes and potentially influence the overall function of the cell.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the SM cross-coupling process . Additionally, the stability of similar compounds in water has been noted, suggesting that aqueous environments could influence the compound’s action .
Safety and Hazards
Orientations Futures
The future directions for a compound like this would depend on its potential applications. For instance, if it shows promise as a drug, future research might focus on clinical trials . Alternatively, if it’s useful in materials science, future research might focus on developing new materials with this compound.
Propriétés
IUPAC Name |
2-(3-aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-10-6-11(2)17-14(7-10)15(18(21)22)9-16(20-17)12-4-3-5-13(19)8-12/h3-9H,19H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXNDIVLQCABQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)N)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

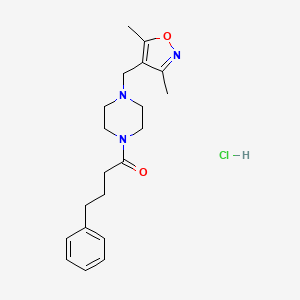
![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2406383.png)
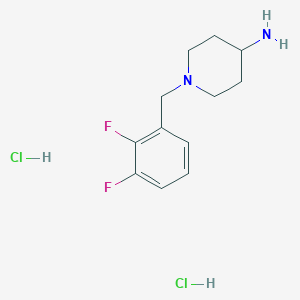
![N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406386.png)
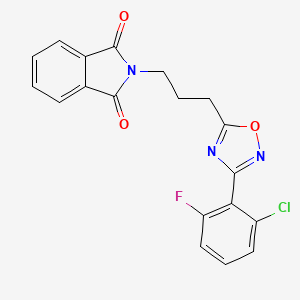
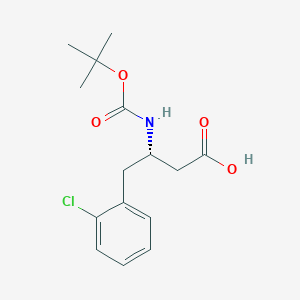

![N-(1-hydroxybutan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2406391.png)
![3-[2-Ethoxyethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpropanoic acid](/img/structure/B2406392.png)
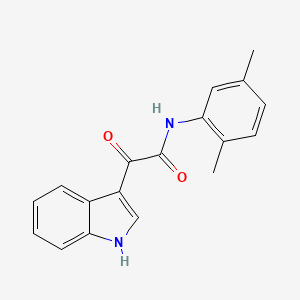
![3,3,3-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propane-1-sulfonamide](/img/structure/B2406394.png)
![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2406397.png)

![Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2406402.png)